Phyllolitorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phyllolitorin is a bombesin-like peptide originally isolated from the skin of the South American frog Phyllomedusa sauvagei . It is a nine-amino acid peptide flanked by N- and C-terminal extension peptides . This compound has been shown to increase branching of developing airways and produce hypothermia in animals exposed to a cold environment .
Preparation Methods
Phyllolitorin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems .
Chemical Reactions Analysis
Phyllolitorin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Phyllolitorin has several scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and modification techniques . In biology, this compound is studied for its role in regulating physiological functions, such as airway branching and thermoregulation . In medicine, this compound and its analogs are investigated for their potential therapeutic applications, including their ability to interact with specific receptors on cancer cells . Additionally, this compound is used in the development of hybrid compounds for treating complex diseases .
Mechanism of Action
Phyllolitorin exerts its effects by binding to bombesin receptors, which are widely distributed on the surface of various cells . Upon binding, this compound activates intracellular signaling pathways that lead to its observed physiological effects, such as increased airway branching and hypothermia . The specific molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with G-protein coupled receptors and downstream signaling molecules .
Comparison with Similar Compounds
Phyllolitorin is part of the bombesin-like peptide family, which includes other peptides such as bombesin, neuromedin-B, and gastrin-releasing peptide . These peptides share a similar C-terminal heptapeptide sequence but differ in their amino acid composition and biological activities . This compound is unique in its ability to induce specific physiological effects, such as increased airway branching and hypothermia, which are not observed with other bombesin-like peptides . Similar compounds include bombesin, neuromedin-B, and gastrin-releasing peptide .
Properties
CAS No. |
87734-77-8 |
---|---|
Molecular Formula |
C49H69N11O11S |
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H69N11O11S/c1-26(2)20-35(57-44(66)34-16-17-39(62)54-34)46(68)59-37(22-30-23-51-32-15-11-10-14-31(30)32)45(67)53-28(5)43(65)60-41(27(3)4)49(71)52-24-40(63)55-38(25-61)48(70)58-36(21-29-12-8-7-9-13-29)47(69)56-33(42(50)64)18-19-72-6/h7-15,23,26-28,33-38,41,51,61H,16-22,24-25H2,1-6H3,(H2,50,64)(H,52,71)(H,53,67)(H,54,62)(H,55,63)(H,56,69)(H,57,66)(H,58,70)(H,59,68)(H,60,65)/t28-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |
InChI Key |
UIMIJUUMRLISQI-CFFYGWOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCSC)C(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.